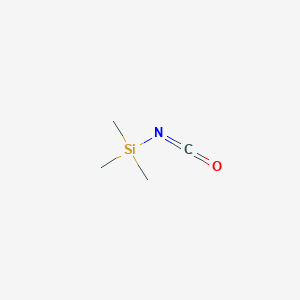

(Trimethylsilyl)isocyanate

Descripción

Propiedades

IUPAC Name |

isocyanato(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOSi/c1-7(2,3)5-4-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZHERJWXFHGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061504 | |

| Record name | Trimethylsilyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-02-1 | |

| Record name | Trimethylsilyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, isocyanatotrimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, isocyanatotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (Trimethylsilyl)isocyanate (CAS 1118-02-1) for Chemical Research and Drug Development

(Trimethylsilyl)isocyanate , often abbreviated as TMSNCO, is a versatile and highly reactive organosilicon compound. With the CAS number 1118-02-1, this reagent serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its primary function is to act as an efficient source for the isocyanate group (-N=C=O), enabling the synthesis of a wide array of nitrogen-containing compounds such as ureas, carbamates, and various heterocycles.[1][2] This guide provides a comprehensive overview of its properties, synthesis, key reactions, experimental protocols, and safety considerations, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a clear, colorless, and highly flammable liquid that is sensitive to moisture.[1][3][4] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 1118-02-1[3][5] |

| Molecular Formula | C₄H₉NOSi[5] |

| Molecular Weight | 115.21 g/mol [5] |

| Boiling Point | 90-92 °C[1][3] |

| Melting Point | -49 °C[3] |

| Density | 0.851 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.396[1] |

| Flash Point | -5 °C (-23 °F) |

| Solubility | Miscible with ethers and o-dichlorobenzene; Reacts with water.[1][6] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | A single peak corresponding to the nine equivalent protons of the trimethylsilyl (B98337) group.[7] |

| ¹³C NMR | Signals corresponding to the methyl carbons of the trimethylsilyl group and the isocyanate carbon. |

| ²⁹Si NMR | A characteristic chemical shift for the silicon atom.[5] |

| FT-IR (ATR) | Strong, characteristic absorption band for the isocyanate (-N=C=O) group, typically around 2250-2280 cm⁻¹.[5][8] |

Synthesis of this compound

A common industrial method for preparing this compound involves the reaction of trimethylsilyl chloride with urea (B33335) in a high-boiling point solvent, such as N-methylpyrrolidone or sulfolane.[9] This process allows for the in-situ generation of isocyanic acid from urea at elevated temperatures, which is then trapped by the silyl (B83357) chloride.[9]

Experimental Protocol: Synthesis from Trimethylsilyl Chloride and Urea

This protocol is based on procedures described in the patent literature.[9]

-

Apparatus Setup: A reaction vessel equipped with a mechanical stirrer, a heating mantle, a temperature controller, an addition funnel (or pump), and a distillation head connected to a reflux condenser (heated to ~100 °C) and a receiving flask is assembled. The entire system should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents:

-

N-methylpyrrolidone (solvent)

-

Urea (2.0 mol)

-

Trimethylsilyl chloride (2.5 mol)

-

-

Procedure:

-

Charge the reaction vessel with N-methylpyrrolidone and urea (120 g, 2 mol).

-

Heat the mixture with stirring.

-

Beginning at 100 °C, slowly add trimethylsilyl chloride (271 g, 2.5 mol) to the reaction mixture. Maintain the reaction temperature between 140-150 °C during the addition.[9]

-

During the reaction, a mixture of this compound and unreacted trimethylsilyl chloride will distill through the heated reflux condenser into the receiving flask.[9]

-

The collected distillate is then purified by fractional distillation to separate the this compound product from the lower-boiling trimethylsilyl chloride.[9]

-

Key Reactions and Applications in Drug Development

TMSNCO is a cornerstone reagent for synthesizing molecules of pharmaceutical interest. Its reactivity is dominated by the electrophilic carbon of the isocyanate group, which readily reacts with various nucleophiles.

Synthesis of Ureas

The urea functional group is a prevalent motif in many FDA-approved drugs and bioactive molecules.[10] TMSNCO provides a powerful route to access complex ureas, especially through modern C-H functionalization techniques.

A notable application is a copper-catalyzed benzylic C-H isocyanation, where TMSNCO serves as the isocyanate source.[10] The resulting benzylic isocyanate intermediate can be used directly without purification in a subsequent coupling step with primary or secondary amines to generate a diverse library of pharmaceutically relevant ureas.[10] This method is amenable to high-throughput synthesis, accelerating the drug discovery process.[10]

Experimental Protocol: High-Throughput Synthesis of Benzylic Ureas

This protocol is adapted from a published C-H isocyanation/amine coupling procedure.[10]

-

C-H Isocyanation Step:

-

In an inert atmosphere glovebox, add the benzylic C-H substrate (1.0 equiv), CuOAc (catalyst), a 2,2'-bis(oxazoline) ligand, and N-Fluorobenzenesulfonimide (NFSI, 2.5 equiv) to a reaction vial.

-

Add the solvent (e.g., dichloroethane).

-

Add this compound (TMSNCO, 3.0 equiv) to the mixture.

-

Seal the vial and heat at the designated temperature (e.g., 80 °C) for several hours until the reaction is complete (monitored by GC-MS or LC-MS).

-

The resulting crude mixture containing the benzylic isocyanate is used directly in the next step.

-

-

Amine Coupling Step:

-

To the crude reaction mixture from the previous step, add the desired primary or secondary amine (5.0 equiv).[10]

-

Stir the reaction at room temperature under an inert atmosphere.

-

Upon completion, the reaction is worked up using standard extraction and purification procedures (e.g., silica (B1680970) gel chromatography) to isolate the final urea product. Yields for the isocyanate formation typically range from 40-60%, with the subsequent urea formation proceeding in 60-99% yields.[10]

-

Synthesis of Carbamates and Other Derivatives

TMSNCO is also employed in the carbamoylation of alcohols to form carbamates and in reactions with Grignard reagents to produce primary amides.[1] Carbamates are essential functional groups in medicinal chemistry, often used as protecting groups or as key pharmacophores.[11] The reaction with alcohols proceeds smoothly to yield N-unsubstituted carbamates after a hydrolytic workup of the intermediate silyl carbamate.

Synthesis of Heterocycles

Isocyanates are valuable precursors for constructing nitrogen-containing heterocyclic rings.[12][13] TMSNCO has been specifically used in the synthesis of 1-unsubstituted 4-(dialkylamino) imidazolin-2-ones and other complex SiN/SiS-heterocycles.[1][12] Its ability to generate the reactive isocyanate functionality in situ makes it a key tool for medicinal chemists aiming to build novel heterocyclic scaffolds.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is highly flammable, toxic if inhaled, and causes irritation to the skin, eyes, and respiratory system.[3][4][14] It may also cause sensitization or allergic reactions upon inhalation.[14]

Table 3: Summary of Hazards

| Hazard Type | Description |

| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can flash back.[3][4] |

| Toxicity | Toxic if inhaled.[4][14] The toxicological properties have not been fully investigated.[3] |

| Health Hazards | Causes serious eye irritation, skin irritation, and respiratory irritation. May cause allergy or asthma symptoms if inhaled. It is a lachrymator (causes tearing).[3][4][14] |

| Reactivity | Moisture-sensitive.[3] Incompatible with acids, strong oxidizing agents, strong bases, alcohols, and amines.[3][15] |

Handling and Storage Recommendations

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[3][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][15] Use non-sparking tools and ground all equipment to prevent static discharge.[3][4]

-

Storage: Store in a freezer, away from heat, sparks, and open flames.[3][4] The container must be kept tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[3][4]

-

Spills: In case of a spill, evacuate the area, remove all ignition sources, and ensure adequate ventilation. Absorb the spill with inert material (e.g., dry sand or earth) and place it in a suitable, closed container for disposal.[3]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move the person to fresh air; if breathing is difficult, administer oxygen and seek immediate medical help.[3]

Conclusion

This compound is an indispensable reagent for scientists engaged in organic synthesis and drug discovery. Its ability to serve as a versatile precursor to isocyanates facilitates the construction of essential pharmacophores like ureas and carbamates, as well as complex heterocyclic systems. While its hazardous nature demands careful handling, its utility in both fundamental research and high-throughput applications solidifies its role as a critical tool for advancing medicinal chemistry and developing novel therapeutics.

References

- 1. Trimethylsilyl Isocyanate | 1118-02-1 [chemicalbook.com]

- 2. Trimethylsilyl Isocyanate | 1118-02-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Trimethylsilyl isocyanate | C4H9NOSi | CID 70696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trimethylsilyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 7. Trimethylsilyl Isocyanate(1118-02-1) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. EP0066232B1 - Process for the preparation of silyl isocyanates - Google Patents [patents.google.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of SiN/SiS-heterocycles via the reactions of a bis-silylene with isocyanate/isothiocyanate molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. georganics.sk [georganics.sk]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Preparation of (Trimethylsilyl)isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Trimethylsilyl)isocyanate ((CH₃)₃SiNCO), a versatile reagent in organic synthesis, serves as a valuable precursor for the introduction of the isocyanate functionality and for the silylation of various substrates. Its unique reactivity profile makes it a crucial building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as TMS isocyanate, is a colorless, moisture-sensitive liquid with a boiling point of 90-92 °C.[1][2] It is widely utilized in organic chemistry for the carbamoylation of aromatic hydrocarbons and alcohols, and in the conversion of isocyanates to carbodiimides.[1] The silicon-nitrogen bond is susceptible to cleavage, allowing for the transfer of the isocyanate group to a variety of nucleophiles. This guide details the most common and effective methods for the synthesis of this compound, focusing on practical laboratory-scale preparations.

Synthetic Methodologies

The preparation of this compound can be achieved through several synthetic pathways. The most prominent methods involve the reaction of a trimethylsilyl (B98337) halide with a cyanate (B1221674) salt or the reaction of trimethylsilyl chloride with urea (B33335).

Reaction of Trimethylsilyl Chloride with Urea

A common and cost-effective method for the synthesis of this compound involves the reaction of trimethylsilyl chloride ((CH₃)₃SiCl) with urea (CO(NH₂)₂) in a high-boiling solvent.[3] This reaction proceeds by the in-situ generation of isocyanic acid from the decomposition of urea at elevated temperatures, which then reacts with the trimethylsilyl chloride.

Reaction Scheme:

Caption: Reaction of Trimethylsilyl Chloride with Urea.

Experimental Protocol:

A detailed experimental protocol derived from patented procedures is provided below.[3]

Materials:

-

Trimethylsilyl chloride (TMSCl)

-

Urea

-

N-methylpyrrolidone (NMP) or Sulfolane

-

Reaction flask equipped with a mechanical stirrer, reflux condenser, and addition funnel

-

Distillation apparatus

Procedure:

-

To a reaction flask containing 500 mL of N-methylpyrrolidone, add 120 g (2 mol) of urea.

-

Heat the mixture with stirring.

-

Once the temperature reaches 100 °C, slowly add 271 g (2.5 mol) of trimethylsilyl chloride through the addition funnel.

-

Maintain the reaction temperature between 140-150 °C.

-

The product, this compound, along with unreacted trimethylsilyl chloride, will distill over through a reflux condenser heated to 100 °C.

-

Collect the distillate in a receiving flask.

-

The collected mixture is then subjected to fractional distillation to separate the this compound (boiling point: 91 °C) from the unreacted trimethylsilyl chloride.

Quantitative Data:

| Reactant 1 | Moles (Reactant 1) | Reactant 2 | Moles (Reactant 2) | Solvent | Volume (Solvent) | Temperature (°C) | Yield (%) | Reference |

| Trimethylsilyl chloride | 2.5 | Urea | 2 | N-methylpyrrolidone | 500 mL | 140-150 | Not explicitly stated, but 172g isolated | [3] |

| Trimethylsilyl chloride | 3 | Urea | 3.15 | N-methylpyrrolidone | 600 mL | >100 | Not explicitly stated | [3] |

| Dimethyldichlorosilane | 5.25 | Urea | 7 | Sulfolane | 1200 mL | 100-180 | Not explicitly stated | [3] |

Reaction of Silyl (B83357) Halides with Cyanate Salts

Another established method for the synthesis of silyl isocyanates is the reaction of silyl halides with salts of cyanic acid, such as silver cyanate or sodium cyanate.[4]

Reaction Scheme:

References

- 1. This compound 85 1118-02-1 [sigmaaldrich.com]

- 2. Trimethylsilyl isocyanate | TMS isocyanate | C4H9NOSi - Ereztech [ereztech.com]

- 3. EP0066232B1 - Process for the preparation of silyl isocyanates - Google Patents [patents.google.com]

- 4. trimethylsilyl isocyanate | CAS#:1118-02-1 | Chemsrc [chemsrc.com]

Trimethylsilyl Isocyanate: A Versatile Reagent for Isocyanate Group Transfer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trimethylsilyl (B98337) isocyanate (TMSI), with the chemical formula (CH₃)₃SiNCO, is a highly versatile and reactive organosilicon compound that serves as a valuable source of the isocyanate group in organic synthesis. Its unique reactivity profile, commercial availability, and the volatility of its byproducts make it an attractive reagent in various chemical transformations, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the applications of trimethylsilyl isocyanate, focusing on its role in the synthesis of ureas, carbamates, and amides, as well as its utility in silylation and protection strategies.

Chemical and Physical Properties

Trimethylsilyl isocyanate is a colorless, flammable, and moisture-sensitive liquid.[1] It is crucial to handle this reagent under anhydrous conditions to prevent its decomposition. Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₉NOSi[1][2] |

| Molecular Weight | 115.21 g/mol [2][3] |

| Boiling Point | 90-92 °C[1][4] |

| Density | 0.851 g/mL at 25 °C[4] |

| Flash Point | -2 °C[1] |

| Refractive Index (n20/D) | 1.396[4] |

Core Applications in Organic Synthesis

The primary utility of trimethylsilyl isocyanate lies in its ability to act as an efficient electrophile, transferring the isocyanate moiety (-NCO) to a wide range of nucleophiles. This reactivity is central to the synthesis of several important functional groups.

Synthesis of Ureas

The reaction of trimethylsilyl isocyanate with primary and secondary amines provides a straightforward and high-yielding route to substituted ureas. This transformation is particularly valuable in drug discovery, where the urea (B33335) motif is a common pharmacophore.[5] The reaction proceeds through the nucleophilic attack of the amine on the silicon atom, followed by the transfer of the isocyanate group and subsequent reaction with another amine molecule or hydrolysis to the urea. For laboratory purposes, the reaction of amines with trimethylsilyl isocyanate, followed by methanolysis, can yield very clean urea products.[6]

A notable application is the copper-catalyzed benzylic C(sp³)–H isocyanation, where trimethylsilyl isocyanate serves as the isocyanate source to generate benzylic isocyanates in situ. These intermediates can then be coupled with amines to produce a diverse library of benzylic ureas, which are prevalent in many FDA-approved drugs.[5]

Experimental Protocol: Copper-Catalyzed Benzylic C-H Isocyanation/Amine Coupling [5]

-

Isocyanation Step: To a solution of the benzylic substrate in acetonitrile (B52724) (0.12 M), add copper(I) acetate (B1210297) (CuOAc), a 2,2'-bis(oxazoline) ligand (BiOx), trimethylsilyl isocyanate (3.0 equivalents), and N-fluorobenzenesulfonimide (NFSI, 2.5 equivalents).

-

Stir the reaction mixture at 30 °C for 2 hours. The isocyanate product is typically used in the next step without isolation.[5]

-

Amine Coupling Step: Add the crude reaction mixture containing the benzylic isocyanate to the desired primary or secondary amine (5.0 equivalents) under a nitrogen atmosphere.

-

Stir the reaction until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Purify the resulting urea derivative using standard chromatographic methods.

| Substrate | Amine | Product | Isocyanate Yield (%) | Urea Yield (%) |

| Toluene | m-Anisidine | N-(3-methoxyphenyl)-N'-phenylurea | 40-60 | 60-99 |

| Ethylbenzene | Various amines | Corresponding benzylic ureas | 40-60 | 60-99 |

Table 1: Representative yields for the two-step synthesis of benzylic ureas using TMSI.[5]

Synthesis of Carbamates

Trimethylsilyl isocyanate reacts with alcohols and phenols to furnish the corresponding carbamates.[7] This reaction often requires heating.[7] The process involves the addition of the alcohol or phenol (B47542) to the isocyanate group, forming a carbamic acid intermediate which is subsequently silylated or decomposes to the carbamate (B1207046). This method provides an alternative to the use of highly toxic reagents like phosgene (B1210022) for carbamate synthesis.[8][9]

Experimental Protocol: Synthesis of Aryl Carbamates [7]

-

In a reaction vessel, combine the phenol with trimethylsilyl isocyanate.

-

Heat the reaction mixture to facilitate the addition reaction. The specific temperature and reaction time will depend on the reactivity of the phenol.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture can be worked up by quenching with a protic solvent to remove any unreacted TMSI and silyl (B83357) byproducts.

-

The desired aryl carbamate is then isolated and purified, typically by crystallization or chromatography.

| Alcohol/Phenol | Product |

| Ethanol | Ethyl urethane (B1682113) and ethyl allophanate[7] |

| Monophenols | Aryl urethanes[7] |

| Diphenols | Diaryl urethanes[7] |

Table 2: Products from the reaction of TMSI with alcohols and phenols.

Synthesis of Amides

The reaction of trimethylsilyl isocyanate with Grignard reagents provides a convenient route to primary amides.[4] This method is particularly useful for the synthesis of sterically hindered amides, which can be challenging to prepare using traditional coupling methods.[10] The Grignard reagent adds to the carbonyl group of the isocyanate, and subsequent hydrolysis of the intermediate yields the primary amide.

Silylation and Protecting Group Chemistry

Beyond its role as an isocyanate source, trimethylsilyl isocyanate is also employed in silylation reactions. Silylation is the introduction of a silyl group, such as the trimethylsilyl (TMS) group, onto a molecule.[11] This is a common strategy to protect reactive functional groups, such as alcohols, amines, and carboxylic acids, during multi-step syntheses.[11][12] The TMS group is chemically inert under many reaction conditions but can be easily removed when desired.[12][13] While trimethylsilyl chloride (TMSCl) is a more common silylating agent, TMSI can also be used for this purpose.[12]

Applications in Drug Development and Medicinal Chemistry

The versatility of trimethylsilyl isocyanate makes it a valuable tool in drug discovery and development.[14] Its ability to facilitate the synthesis of ureas and carbamates, which are key structural motifs in many pharmaceuticals, is of significant importance.[5][15] Furthermore, the isocyanate-mediated chemical tagging (IMCT) strategy, which can utilize isocyanate-functionalized resins, allows for the rapid modification of small molecules to create probes for target identification and validation studies.[15]

Safety and Handling

Trimethylsilyl isocyanate is a hazardous chemical that should be handled with appropriate safety precautions. It is a highly flammable liquid and vapor.[1] It is also toxic if inhaled and can cause respiratory irritation, as well as skin and eye irritation.[1][16] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] The compound is sensitive to moisture and should be stored under an inert atmosphere.[1]

Conclusion

Trimethylsilyl isocyanate is a powerful and versatile reagent in organic synthesis, primarily serving as a convenient and efficient source of the isocyanate group. Its utility in the synthesis of ureas, carbamates, and amides, coupled with its applications in silylation and protecting group chemistry, makes it an indispensable tool for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, enables the effective utilization of this valuable synthetic building block.

Visualizations

Caption: Overview of key reactions of trimethylsilyl isocyanate.

Caption: Workflow for benzylic urea synthesis using TMSI.

References

- 1. georganics.sk [georganics.sk]

- 2. Trimethylsilyl isocyanate | C4H9NOSi | CID 70696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Trimethylsilyl Isocyanate | 1118-02-1 [chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. chimia.ch [chimia.ch]

- 11. Silylation - Wikipedia [en.wikipedia.org]

- 12. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 13. study.com [study.com]

- 14. Trimethylsilyl Isocyanate | 1118-02-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 15. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. georganics.sk [georganics.sk]

An In-depth Technical Guide to the Physical Properties of Trimethylsilyl Isocyanate, Focusing on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of trimethylsilyl (B98337) isocyanate, with a primary focus on its boiling point. The document details quantitative physical data, outlines experimental protocols for boiling point determination, and illustrates the relationship between the compound's molecular structure and its physical characteristics.

Quantitative Physical Properties

Trimethylsilyl isocyanate is a colorless, highly flammable liquid.[1][2][3] Its key physical properties are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Boiling Point | 90-92 °C (194-198 °F) | [1][2][4][5][6] |

| Density | 0.851 g/mL at 25 °C | [1][2][5] |

| Molecular Weight | 115.21 g/mol | [1][4][7] |

| Melting Point | -49 °C | [1][4][6] |

| Flash Point | -5 °C (-2 °F) (closed cup) | [1][2][8] |

| Refractive Index | n20/D 1.396 (lit.) | [2][5] |

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile and reactive compound like trimethylsilyl isocyanate, accurate determination of the boiling point is crucial for its purification, handling, and application in synthesis. The following are standard experimental methods that can be employed to determine the boiling point of trimethylsilyl isocyanate.

1. Simple Distillation Method

This is a common and accurate method for determining the boiling point of a pure liquid.[9][10][11]

-

Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (heating mantle or oil bath), and boiling chips.

-

Procedure:

-

Place a volume of trimethylsilyl isocyanate (e.g., 5-10 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser, where it will cool and liquefy, collecting in the receiving flask.

-

Record the temperature when the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

2. Thiele Tube Method

This microscale method is suitable when only a small amount of the substance is available.[10]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), a rubber band or wire to attach the test tube to the thermometer, and a heat source (Bunsen burner or micro-burner).

-

Procedure:

-

Fill the small test tube to about half-full with trimethylsilyl isocyanate.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer.

-

Place the assembly into the Thiele tube, which contains a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until the bubbling is rapid and continuous.

-

Remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

3. Reflux Method

This method also allows for the determination of the boiling point.[10]

-

Apparatus: A round-bottom flask, a condenser, a thermometer, a heat source, and boiling chips.

-

Procedure:

-

Place the trimethylsilyl isocyanate and boiling chips into the round-bottom flask.

-

Attach the condenser vertically to the flask.

-

Insert the thermometer through the condenser so that the bulb is suspended in the vapor phase above the boiling liquid.

-

Heat the flask to bring the liquid to a steady reflux.

-

The temperature will stabilize at the boiling point of the liquid. Record this constant temperature.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of trimethylsilyl isocyanate and its boiling point, considering the intermolecular forces at play.

References

- 1. Trimethylsilyl isocyanate | CAS 1118-02-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Trimethylsilyl Isocyanate price,buy Trimethylsilyl Isocyanate - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. far-chemical.com [far-chemical.com]

- 5. Trimethylsilyl Isocyanate | 1118-02-1 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Trimethylsilyl isocyanate | C4H9NOSi | CID 70696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trimethylsilyl Isocyanate | 1118-02-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vernier.com [vernier.com]

Spectroscopic Analysis of (Trimethylsilyl)isocyanate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for (Trimethylsilyl)isocyanate, a versatile reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize this compound and require a detailed understanding of its spectroscopic characteristics for identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen, carbon, and silicon nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single resonance corresponding to the nine equivalent protons of the trimethylsilyl (B98337) group.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 0.183 | Singlet | J(²⁹Si-¹H) = 7.0 | Si(CH ₃)₃ |

| Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum displays two distinct signals corresponding to the methyl carbons of the trimethylsilyl group and the isocyanate carbon. There is some discrepancy in the reported literature for the isocyanate carbon, with values ranging from the typical 120-130 ppm to higher values in specific reaction contexts. The data presented here is based on typical values for related structures.

| Chemical Shift (δ) [ppm] | Assignment |

| ~0-2 | Si(C H₃)₃ |

| ~121.5 | -N =C =O |

| Table 2: Predicted ¹³C NMR Spectral Data for this compound. |

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy provides direct information about the silicon environment. For this compound, a single resonance is observed in the region characteristic of silicon bonded to a nitrogen atom.

| Chemical Shift (δ) [ppm] | Assignment |

| ~ -5 | (C H₃)₃Si - |

| Table 3: Predicted ²⁹Si NMR Spectral Data for this compound. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum is dominated by a very strong absorption from the isocyanate group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2280 | Very Strong, Sharp | -N=C=O Asymmetric Stretch |

| ~2960 | Medium | C-H Asymmetric Stretch (in CH₃) |

| ~1260 | Strong, Sharp | Si-CH₃ Symmetric Bending |

| ~850 | Strong | Si-C Stretch / CH₃ Rock |

| Table 4: Key IR Absorption Bands for this compound.[2] |

Experimental Protocols

The following sections detail generalized protocols for obtaining high-quality NMR and IR spectra of this compound, a volatile and moisture-sensitive liquid.

NMR Spectroscopy Protocol

Sample Preparation:

-

Due to the moisture sensitivity of this compound, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Use high-quality, dry 5 mm NMR tubes.

-

Prepare a solution by dissolving approximately 10-20 mg of this compound in ~0.6 mL of a dry, deuterated solvent (e.g., chloroform-d, CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[3]

-

Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm for ¹H, ¹³C, and ²⁹Si spectra.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

Instrumental Parameters:

-

General: Insert the sample into the NMR spectrometer. The instrument's magnetic field should be locked onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity and spectral resolution.

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Acquire a suitable number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., using a zgpg30 pulse program on a Bruker instrument) is standard to ensure that each unique carbon appears as a single line. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a relaxation delay of 1-2 seconds are typically required.

-

²⁹Si NMR: Due to the low gyromagnetic ratio and low natural abundance of ²⁹Si, sensitivity-enhancement techniques such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) are often employed.[4][5] A longer relaxation delay may be necessary.

FTIR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) method is well-suited for the analysis of liquid samples like this compound due to its minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry. Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: In a fume hood, carefully apply a small drop of this compound directly onto the surface of the ATR crystal, ensuring the entire crystal is covered.

-

Data Acquisition: Immediately acquire the IR spectrum. A typical spectral range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Cleaning: After the analysis, thoroughly clean the ATR crystal with a suitable dry solvent (e.g., isopropanol (B130326) or hexane) and allow it to dry completely.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic methods and the workflow for spectral analysis.

References

An In-Depth Technical Guide to Trimethylsilyl Isocyanate for Researchers and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) isocyanate (TMSNCO) is a versatile and highly reactive organosilicon compound that serves as a crucial reagent in organic synthesis. Its unique properties make it an invaluable tool for the introduction of the isocyanate functionality, enabling the efficient construction of a wide array of nitrogen-containing compounds. This technical guide provides a comprehensive overview of trimethylsilyl isocyanate, including its chemical properties, synthesis, and key applications in the synthesis of ureas and carbamates, which are prominent scaffolds in medicinal chemistry and drug development. Detailed experimental protocols, safety information, and a workflow for its application in high-throughput synthesis are also presented to aid researchers in its effective and safe utilization.

Core Properties of Trimethylsilyl Isocyanate

Trimethylsilyl isocyanate is a colorless, moisture-sensitive liquid with a pungent odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H9NOSi |

| Molecular Weight | 115.21 g/mol |

| CAS Number | 1118-02-1 |

| Appearance | Colorless liquid |

| Boiling Point | 90-92 °C |

| Density | 0.851 g/mL at 25 °C |

| Refractive Index | 1.396 |

| Solubility | Miscible with ethers and o-dichlorobenzene |

Key Applications in Drug Discovery and Development

The primary utility of trimethylsilyl isocyanate in drug discovery lies in its ability to act as an efficient isocyanate source for the synthesis of ureas and carbamates. These functional groups are prevalent in a vast number of approved drugs and biologically active molecules due to their ability to form key hydrogen bond interactions with biological targets.

-

Urea (B33335) Synthesis: Trimethylsilyl isocyanate is extensively used in the synthesis of substituted ureas, which are key structural motifs in many pharmaceuticals. A notable application is in the copper-catalyzed C(sp3)–H isocyanation of benzylic C-H bonds, followed by coupling with amines to generate diverse libraries of benzylic ureas for high-throughput screening.[1][2] This methodology allows for the rapid generation of novel drug candidates.

-

Carbamate Synthesis: The reaction of trimethylsilyl isocyanate with alcohols and phenols provides a direct route to carbamates (urethanes).[3] Carbamates are important functional groups in medicinal chemistry, often used as bioisosteres for amides and esters to improve the pharmacokinetic properties of drug molecules.

Experimental Protocols

Synthesis of Trimethylsilyl Isocyanate

A common and scalable method for the synthesis of trimethylsilyl isocyanate involves the reaction of trimethylsilyl chloride with urea in a high-boiling polar aprotic solvent.[4]

Materials:

-

Trimethylsilyl chloride

-

Urea

-

N-methylpyrrolidone (NMP) or Sulfolane

-

Distillation apparatus with a reflux condenser and a receiving flask

Procedure:

-

In a reaction flask equipped with a mechanical stirrer, a heating mantle, and a distillation setup, add urea and the solvent (e.g., 120 g of urea in 500 mL of N-methylpyrrolidone).[4]

-

Heat the mixture to approximately 100 °C with stirring.

-

Slowly add trimethylsilyl chloride (e.g., 271 g) to the heated suspension. The addition is typically done subsurface.

-

During the addition, maintain the reaction temperature between 140-150 °C.[4]

-

Trimethylsilyl isocyanate, along with unreacted trimethylsilyl chloride, will distill over. The reflux condenser should be heated to about 100 °C to allow the product to pass into the receiver.[4]

-

The collected distillate is then purified by fractional distillation to separate trimethylsilyl isocyanate (bp 91 °C) from the unreacted trimethylsilyl chloride.[4]

Yields: The yields of this reaction are typically in the range of 65-75% of the theoretical maximum.[4]

Synthesis of Benzylic Ureas via C-H Isocyanation and Amine Coupling

This protocol describes a high-throughput method for the synthesis of pharmaceutically relevant benzylic ureas using trimethylsilyl isocyanate.[2]

Materials:

-

Benzylic C-H substrate (e.g., ethylbenzene (B125841) derivatives)

-

Copper(I) acetate (B1210297) (CuOAc)

-

2,2'-Bis(oxazoline) ligand (BiOx)

-

Trimethylsilyl isocyanate (TMSNCO)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Acetonitrile (CH3CN)

-

Primary or secondary amine

Procedure:

Step 1: C-H Isocyanation

-

In a reaction vial, combine the benzylic C-H substrate (1.0 eq), CuOAc (0.05 eq), and the BiOx ligand (0.05 eq) in acetonitrile.

-

To this mixture, add NFSI (2.5 eq) and trimethylsilyl isocyanate (3.0 eq).[2]

-

Seal the vial and stir the reaction mixture at 30 °C for 2 hours.[2]

-

The resulting solution containing the benzylic isocyanate intermediate is used directly in the next step without purification.

Step 2: Amine Coupling

-

To the crude reaction mixture from Step 1, add the desired primary or secondary amine (1.2 eq).

-

Stir the reaction at 35 °C for 20 hours.[2]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired benzylic urea.

Quantitative Data for Urea Synthesis:

| Benzylic Substrate | Amine | Isocyanate Yield (NMR) | Urea Yield (Isolated) |

| Ethylbenzene | Aniline | 55% | 92% |

| 4-Fluoroethylbenzene | Morpholine | 52% | 88% |

| 1-Ethylnaphthalene | Piperidine | 60% | 95% |

| Indane | Benzylamine | 48% | 90% |

Data adapted from a high-throughput synthesis study.[2]

General Protocol for Carbamate Synthesis

The reaction of trimethylsilyl isocyanate with alcohols or phenols yields the corresponding carbamates. This reaction can be performed with or without a catalyst, depending on the reactivity of the alcohol.

Materials:

-

Alcohol or phenol (B47542)

-

Trimethylsilyl isocyanate (TMSNCO)

-

Anhydrous solvent (e.g., toluene, THF)

-

Catalyst (optional, e.g., dibutyltin (B87310) dilaurate (DBTDL) for less reactive alcohols)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) in the anhydrous solvent.

-

If a catalyst is used, add it to the solution (e.g., 0.05 eq of DBTDL).

-

Slowly add trimethylsilyl isocyanate (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. The progress of the reaction can be monitored by TLC or GC.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

Analytical Characterization

The products of reactions involving trimethylsilyl isocyanate are typically characterized by standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The formation of the isocyanate intermediate can be confirmed by the appearance of a strong absorption band around 2250-2275 cm⁻¹. The subsequent formation of a urea is indicated by the appearance of a carbonyl (C=O) stretch around 1640-1680 cm⁻¹ and N-H stretching vibrations. For carbamates, the carbonyl absorption is typically observed in the range of 1690-1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of ureas and carbamates results in the appearance of signals for the N-H protons, which are typically broad and can be found over a wide chemical shift range depending on the structure and solvent.

-

¹³C NMR: The carbonyl carbon of the urea functionality typically resonates in the range of 150-160 ppm. For carbamates, the carbonyl carbon signal appears at approximately 150-170 ppm.[6][7] The trimethylsilyl group in the starting material shows a characteristic signal in the upfield region of both ¹H and ¹³C NMR spectra.

-

Safety and Handling

Trimethylsilyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.[1][8]

-

Handling: Trimethylsilyl isocyanate is moisture-sensitive and will react with water to release isocyanic acid. It is also flammable. Keep away from open flames, hot surfaces, and sources of ignition.[1] Use an inert atmosphere (e.g., nitrogen or argon) for storage and during reactions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids, bases, alcohols, and oxidizing agents.[8]

-

First Aid:

Visualizations

Workflow for High-Throughput Synthesis and Screening of Urea Derivatives

The following diagram illustrates a typical workflow for the use of trimethylsilyl isocyanate in a high-throughput synthesis campaign for the discovery of new drug candidates. This process begins with the selection of starting materials and proceeds through automated synthesis, purification, and biological screening.

Caption: Workflow for drug discovery using trimethylsilyl isocyanate.

Logical Relationship in Catalytic Urea Synthesis

The following diagram illustrates the key components and their relationships in the copper-catalyzed synthesis of benzylic ureas using trimethylsilyl isocyanate.

Caption: Key relationships in urea synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. compoundchem.com [compoundchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

The Genesis and Evolution of Organosilicon Isocyanates: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and application of organosilicon isocyanates, offering valuable insights for professionals in chemical research and drug development.

Introduction

Organosilicon isocyanates, a unique class of compounds featuring the reactive isocyanate group (-N=C=O) attached to a silicon atom, have carved a significant niche in synthetic chemistry. Their distinct reactivity, combining the characteristics of both organosilicon compounds and isocyanates, has made them valuable intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the history, key synthetic methodologies, and applications of organosilicon isocyanates, with a particular focus on their relevance to researchers, scientists, and drug development professionals.

A Historical Perspective: The Discovery of a New Reactive Intermediate

The journey into the world of organosilicon compounds began in the mid-19th century, with the first synthesis of tetraethylsilane (B1293383) by Friedel and Crafts in 1863. However, the specific exploration of organosilicon compounds bearing the isocyanate functionality emerged much later.

Early investigations into compounds containing both silicon and the cyanate/isocyanate group were conducted in the 1940s. Seminal work by G. S. Forbes and H. H. Anderson in the late 1940s laid the groundwork for understanding the chemistry of silyl (B83357) cyanates and isocyanates.

A pivotal moment in the history of organosilicon isocyanates arrived in 1960, with the publication of a foundational paper by J. Goubeau and D. Paulin. They detailed a method for the synthesis of silyl isocyanates through the reaction of silyl chlorides with urea (B33335).[1] This work is widely recognized for establishing a practical route to these reactive compounds and opening the door for their broader investigation and use in organic synthesis.[2]

Following this discovery, the field expanded with the development of alternative and more refined synthetic methods, including the phosgenation of silylated amines and the Curtius rearrangement of organosilyl azides. These advancements have made a variety of organosilicon isocyanates readily accessible for synthetic applications.

Key Synthetic Methodologies

The synthesis of organosilicon isocyanates can be achieved through several key methodologies, each with its own advantages and substrate scope. The three primary routes are detailed below, complete with experimental protocols and quantitative data.

From Silyl Halides and Urea

This classical method, pioneered by Goubeau and Paulin, remains a viable route for the synthesis of silyl isocyanates. The reaction involves the high-temperature reaction of a silyl halide, typically a silyl chloride, with urea. The isocyanic acid generated in situ from the decomposition of urea then reacts with the silyl halide.

Experimental Protocol: Synthesis of Trimethylsilyl (B98337) Isocyanate from Trimethylsilyl Chloride and Urea [1][2]

Reaction: (CH₃)₃SiCl + (NH₂)₂CO → (CH₃)₃SiNCO + NH₄Cl

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and a means for controlled addition, a slurry of urea in a high-boiling inert solvent (e.g., N-methylpyrrolidone or sulfolane) is prepared.[2]

-

The mixture is heated to a temperature between 130°C and 160°C.[2]

-

Trimethylsilyl chloride is slowly added to the heated mixture.

-

The trimethylsilyl isocyanate formed is continuously distilled from the reaction mixture.

-

Unreacted trimethylsilyl chloride that co-distills can be recycled back into the reaction.

-

The collected distillate is then purified by fractional distillation to yield pure trimethylsilyl isocyanate.

Quantitative Data:

| Reactants | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| (CH₃)₃SiCl, Urea | (CH₃)₃SiNCO | N-methylpyrrolidone | 140-150 | 65-75 | [1][2] |

| (CH₃)₂SiCl₂, Urea | (CH₃)₂Si(NCO)₂ | Sulfolane | 120-140 | Low (5-10) | [2] |

Phosgenation of Silylated Amines and Amino Acid Esters

The reaction of silylated amines or their derivatives with phosgene (B1210022) or a phosgene equivalent is a versatile method for the preparation of organosilicon isocyanates. This approach is particularly useful for synthesizing isocyanates from amino acid esters, providing a pathway to chiral isocyanates.[3]

Experimental Protocol: Synthesis of Isocyanato Esters from Silylated Amino Acid Esters [3]

Workflow:

A general workflow for the synthesis of isocyanato esters.

Procedure:

-

The amino acid ester hydrochloride is silylated using a suitable silylating agent, such as hexamethyldisilazane (B44280) (HMDS), in an appropriate solvent.

-

After completion of the silylation, the reaction mixture containing the silylated amino ester is treated with a solution of phosgene in an inert solvent (e.g., toluene) at low temperature.

-

The reaction is gradually warmed to room temperature and then heated to drive the reaction to completion, with the evolution of HCl gas.

-

After the reaction is complete, the solvent and excess phosgene are removed under reduced pressure.

-

The resulting isocyanato ester is purified by distillation.

Quantitative Data:

| Starting Material | Silylating Agent | Product | Yield (%) | Reference |

| Valine ethyl ester HCl | HMDS | Ethyl 2-isocyanato-3-methylbutanoate | 41-58 | [3] |

| Phenylalanine ethyl ester HCl | HMDS | Ethyl 2-isocyanato-3-phenylpropanoate | 41-58 | [3] |

Curtius Rearrangement of Organosilyl Azides

The Curtius rearrangement provides a phosgene-free route to isocyanates through the thermal or photochemical decomposition of an acyl azide (B81097). This method can be adapted to synthesize organosilicon isocyanates by starting with a carboxylic acid containing a silyl group. The corresponding organosilyl acyl azide undergoes rearrangement to the desired organosilicon isocyanate.[4][5]

Experimental Protocol: General Procedure for the Synthesis of an Organosilicon Isocyanate via Curtius Rearrangement [4][6]

Reaction Scheme:

Curtius rearrangement for organosilicon isocyanate synthesis.

Procedure:

-

An organosilicon carboxylic acid is converted to the corresponding acyl chloride by reaction with thionyl chloride or oxalyl chloride.

-

The organosilyl acyl chloride is then reacted with an azide source, such as sodium azide or trimethylsilyl azide, to form the organosilyl acyl azide.

-

The crude acyl azide is carefully isolated and then heated in an inert solvent (e.g., benzene (B151609) or toluene). The rearrangement typically occurs at temperatures ranging from 60 to 100°C, with the evolution of nitrogen gas.

-

Upon completion of the reaction (cessation of nitrogen evolution), the solvent is removed under reduced pressure to yield the crude organosilicon isocyanate, which can be purified by distillation.

Applications in Organic Synthesis and Drug Development

Organosilicon isocyanates, particularly trimethylsilyl isocyanate ((CH₃)₃SiNCO), are highly versatile reagents in organic synthesis. Their reactivity is dominated by the electrophilic carbon of the isocyanate group and the lability of the silicon-nitrogen bond.

Formation of Ureas and Carbamates

A primary application of organosilicon isocyanates is in the synthesis of ureas and carbamates. They react readily with primary and secondary amines to form silylated ureas, which upon mild hydrolysis (e.g., with methanol), yield the corresponding ureas.[7] This two-step, one-pot procedure is often clean and high-yielding, avoiding the use of harsh reagents. Similarly, reaction with alcohols followed by hydrolysis provides carbamates. The urea functional group is a common motif in many FDA-approved drugs, making this an important transformation in medicinal chemistry.[8]

Reaction Pathway:

Primary reactions of organosilicon isocyanates.

C-H Isocyanation in Drug Discovery

Recent advancements have demonstrated the use of trimethylsilyl isocyanate in copper-catalyzed C-H isocyanation reactions.[9] This methodology allows for the direct conversion of benzylic C-H bonds to isocyanates, which can then be trapped in situ with amines to generate diverse libraries of ureas. This strategy is highly valuable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies.[9] While direct application in the synthesis of a specific marketed drug is not yet widely reported, this approach holds significant promise for future pharmaceutical development.

Conclusion

Since their definitive synthesis by Goubeau and Paulin in 1960, organosilicon isocyanates have evolved from chemical curiosities to valuable and versatile reagents in organic synthesis. The development of multiple synthetic routes has made them readily accessible, and their unique reactivity has been harnessed for the efficient construction of important functional groups, particularly ureas and carbamates. For researchers and professionals in drug development, the utility of organosilicon isocyanates in generating compound libraries and accessing complex molecular architectures underscores their continued importance and potential for future innovation in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. EP0066232B1 - Process for the preparation of silyl isocyanates - Google Patents [patents.google.com]

- 3. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

Theoretical Insights into the Molecular Landscape of Trimethylsilyl Isocyanate

A comprehensive analysis for researchers, scientists, and drug development professionals.

This technical guide delves into the theoretical and experimental studies of the trimethylsilyl (B98337) isocyanate molecule ((CH₃)₃SiNCO). By consolidating data from gas-phase electron diffraction, vibrational spectroscopy, and ab initio calculations, this document provides a detailed understanding of its molecular structure, vibrational properties, and reactivity. This information is crucial for professionals in drug development and chemical synthesis who utilize silylating agents and isocyanates in their work.

Molecular Structure: A Blend of Experimental and Theoretical Perspectives

The geometric parameters of trimethylsilyl isocyanate have been determined through gas-phase electron diffraction experiments and corroborated by ab initio theoretical calculations. These studies provide precise measurements of bond lengths and angles, offering a foundational understanding of the molecule's three-dimensional structure.

Table 1: Structural Parameters of Trimethylsilyl Isocyanate

| Parameter | Experimental (Gas-Phase Electron Diffraction) | Theoretical (Ab Initio Calculation) |

| Bond Lengths (Å) | ||

| Si-N | 1.738 ± 0.005 | 1.745 |

| N=C | 1.213 ± 0.006 | 1.221 |

| C=O | 1.170 ± 0.004 | 1.178 |

| Si-C | 1.855 ± 0.003 | 1.860 |

| C-H (avg.) | 1.105 ± 0.005 | 1.090 |

| Bond Angles (degrees) | ||

| ∠Si-N-C | 150.5 ± 0.8 | 149.8 |

| ∠N-Si-C | 108.5 ± 0.5 | 108.2 |

| ∠Si-C-H (avg.) | 110.5 ± 1.0 | 110.8 |

Vibrational Spectra: Assigning Molecular Motions

The vibrational modes of trimethylsilyl isocyanate have been investigated using infrared (IR) and Raman spectroscopy, with theoretical calculations aiding in the precise assignment of each vibrational frequency to specific molecular motions. The characteristic strong absorption band of the isocyanate group (-N=C=O) is a key feature in its IR spectrum.

Table 2: Vibrational Frequencies and Assignments for Trimethylsilyl Isocyanate

| Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

| 2965 | 2970 | C-H asymmetric stretch |

| 2905 | 2910 | C-H symmetric stretch |

| 2280 | 2285 | N=C=O asymmetric stretch[1] |

| 1460 | 1465 | CH₃ asymmetric deformation |

| 1410 | 1415 | N=C=O symmetric stretch |

| 1255 | 1260 | CH₃ symmetric deformation |

| 845 | 850 | Si-C stretch |

| 690 | 695 | Si-C₃ symmetric stretch |

| 630 | 635 | Si-N stretch |

| 530 | 535 | NCO bend |

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and validation of scientific findings. Below are the protocols for the key techniques used to characterize trimethylsilyl isocyanate.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of trimethylsilyl isocyanate is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the trimethylsilyl isocyanate molecules.

-

Detection: The scattered electrons form a diffraction pattern on a photographic plate or a CCD detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis: The diffraction pattern, which consists of a series of concentric rings, is analyzed to determine the radial distribution of atoms in the molecule. From this, precise bond lengths and bond angles are calculated.

Infrared and Raman Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule, providing a "fingerprint" based on its functional groups and overall structure.

Methodology for Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For the volatile liquid trimethylsilyl isocyanate, the spectrum is typically recorded in the gas phase using a gas cell with infrared-transparent windows (e.g., KBr or NaCl).

-

Instrumentation: A Fourier-transform infrared spectrometer is used. An infrared source emits broadband radiation, which is passed through an interferometer.

-

Sample Interaction: The modulated infrared beam is passed through the gas cell containing the trimethylsilyl isocyanate vapor.

-

Detection: The transmitted light is detected by a suitable detector (e.g., DTGS or MCT).

-

Data Processing: An interferogram is produced, which is then mathematically converted into a spectrum using a Fourier transform.

Methodology for Raman Spectroscopy:

-

Sample Preparation: A liquid sample of trimethylsilyl isocyanate is placed in a glass capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., an argon-ion laser) is used.

-

Sample Interaction: The laser beam is focused on the sample.

-

Scattering and Detection: The scattered light is collected at a 90° angle to the incident beam and passed through a monochromator to separate the Raman scattered light from the intense Rayleigh scattered light. The dispersed light is then detected by a sensitive detector, such as a CCD.

-

Spectrum Generation: The intensity of the Raman scattered light is plotted as a function of the frequency shift from the incident laser, resulting in the Raman spectrum.

Reaction Mechanism and Visualization

Trimethylsilyl isocyanate is a versatile reagent in organic synthesis. One of its characteristic reactions is the addition of nucleophiles, such as alcohols, to the isocyanate group. The following section details the reaction mechanism with ethanol (B145695) and provides a visual representation.

Reaction of Trimethylsilyl Isocyanate with Ethanol

The reaction proceeds via a nucleophilic addition of the alcohol to the electrophilic carbon of the isocyanate group. This is followed by proton transfer to form a carbamate (B1207046) (urethane) product.

Step-by-step Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbon atom of the isocyanate group in trimethylsilyl isocyanate.

-

Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient zwitterionic intermediate where the oxygen atom bears a positive charge and the nitrogen atom has a negative charge.

-

Proton Transfer: A proton is transferred from the positively charged oxygen to the negatively charged nitrogen. This can occur intramolecularly or be mediated by another molecule of the alcohol or a solvent molecule.

-

Product Formation: The final product is an N-silyl carbamate, ethyl N-(trimethylsilyl)carbamate.

Below is a Graphviz diagram illustrating this reaction pathway.

References

Methodological & Application

Application Notes and Protocols for the Use of (Trimethylsilyl)isocyanate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trimethylsilyl)isocyanate (TMSNCO) is a versatile and valuable reagent in modern organic synthesis, primarily serving as a convenient source for the isocyanate functionality. Its application spans a range of transformations, including the synthesis of ureas, carbamates, and various heterocyclic compounds. The trimethylsilyl (B98337) group offers unique reactivity and handling advantages over other isocyanates, making it a staple in methodologies geared towards the efficient construction of complex molecules, particularly in the realms of medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on reproducibility and practical implementation in a research setting.

Synthesis of Ureas

This compound is widely employed in the synthesis of ureas, which are common motifs in many pharmaceuticals and biologically active compounds. A particularly powerful application is in copper-catalyzed C-H isocyanation reactions, allowing for the direct conversion of C-H bonds to isocyanates, which are then trapped in situ by amines to furnish ureas. This approach is amenable to high-throughput synthesis, facilitating the rapid generation of compound libraries for drug discovery.

Copper-Catalyzed Benzylic C-H Isocyanation for Urea (B33335) Synthesis

This protocol outlines a method for the synthesis of benzylic ureas from benzylic C-H bonds using a copper catalyst, this compound, and an oxidant, followed by the addition of an amine.

Experimental Protocol:

Step 1: Benzylic C-H Isocyanation

-

In a nitrogen-filled glovebox, to a 4 mL vial equipped with a magnetic stir bar, add CuOAc (10 mol%), a 2,2'-bis(oxazoline) ligand (10 mol%), and the benzylic substrate (0.4 mmol, 1.0 equiv).

-

Add acetonitrile (B52724) (CH₃CN, 0.12 M) to the vial.

-

To the resulting mixture, add this compound (3.0 equiv), N-fluorobenzenesulfonimide (NFSI) (2.5 equiv), and diisopropyl phosphite (B83602) ((iPrO)₂P(O)H) (0.5 equiv).

-

Seal the vial and stir the reaction mixture at 30 °C for 2 hours.

Step 2: Urea Formation

-

After 2 hours, add the desired primary or secondary amine (5.0 equiv) to the reaction mixture under a nitrogen atmosphere.

-

Stir the reaction mixture at 35 °C for 20 hours.

-

Upon completion, the reaction can be monitored by UPLC-MS.

-

The urea product can be isolated and purified using standard chromatographic techniques.

Quantitative Data for Benzylic Urea Synthesis

| Substrate | Amine | Isocyanate Yield (%) | Urea Yield (%) |

| Toluene | m-Anisidine | 40-60 | 60-99 |

| Ethylbenzene | m-Anisidine | 40-60 | 60-99 |

| Cumene | m-Anisidine | 40-60 | 60-99 |

| Tetralin | m-Anisidine | 40-60 | 60-99 |

Yields are approximate and can vary based on the specific substrate and amine used.

High-Throughput Urea Synthesis Workflow

The following diagram illustrates a typical workflow for the high-throughput synthesis of a urea library using the copper-catalyzed C-H isocyanation methodology.

Caption: High-throughput workflow for benzylic urea synthesis.

Synthesis of Carbamates (Urethanes)

This compound readily reacts with alcohols and phenols to produce the corresponding N-trimethylsilyl carbamates, which upon hydrolytic workup, yield carbamates (urethanes). This transformation is a valuable method for the synthesis of these important functional groups found in numerous pharmaceuticals and materials. The reactivity of the alcohol or phenol (B47542) substrate influences the reaction conditions, with more hindered substrates often requiring catalysts.

General Protocol for the Synthesis of Carbamates from Alcohols

This protocol describes a general method for the synthesis of carbamates from primary, secondary, and tertiary alcohols using this compound.

Experimental Protocol:

-

To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂, toluene) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1-1.5 equiv) dropwise at room temperature.

-

For less reactive alcohols (secondary, tertiary), a catalyst such as a Lewis acid (e.g., TiCl₄, SnCl₄) or a base (e.g., DBU, Et₃N) can be added (0.05-0.1 equiv).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C). Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a protic solvent (e.g., methanol) to hydrolyze the N-silyl group.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography or recrystallization.

Quantitative Data for Carbamate (B1207046) Synthesis

| Alcohol Type | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary | None | Room Temp | 1-4 | >90 |

| Secondary | DBU (0.1 eq) | Room Temp - 50 | 4-12 | 70-90 |

| Tertiary | Lewis Acid (e.g., TiCl₄, 0.1 eq) | 0 - Room Temp | 6-24 | 50-80 |

| Phenol | None/DBTDL (0.05 eq) | 60-80 | 6-12 | 60-95 |

Reaction conditions and yields are general and may vary depending on the specific substrate.

Reaction of this compound with Alcohols

The following diagram illustrates the general reaction pathway for the formation of carbamates from alcohols and this compound.

Caption: General scheme for carbamate synthesis.

Cycloaddition Reactions

While this compound can participate in cycloaddition reactions, specific examples in the literature where it is the direct isocyanate source are less common compared to other isocyanates. However, the isocyanate functionality is well-known to undergo various cycloadditions, such as [2+2] and [3+2] reactions. The following represents a general scheme for the [2+2] cycloaddition of an isocyanate with an alkene, a reaction type that this compound is expected to undergo.

General [2+2] Cycloaddition of Isocyanates with Alkenes

This transformation leads to the formation of β-lactams (2-azetidinones), which are core structures in many important antibiotics. The reaction of an isocyanate with an alkene can proceed through a concerted or stepwise mechanism, often influenced by the electronic nature of the reactants and the reaction conditions.

General Reaction Scheme:

An isocyanate reacts with an alkene, typically under thermal or photochemical conditions, to yield a four-membered β-lactam ring. The regioselectivity of the addition is an important consideration in these reactions.

Logical Pathway for Isocyanate Cycloadditions

The diagram below illustrates the general pathways for the reaction of an isocyanate in [2+2] and [3+2] cycloaddition reactions.

Caption: General cycloaddition pathways for isocyanates.

Conclusion

This compound is a highly effective reagent for the introduction of the isocyanate functionality in a variety of synthetic contexts. Its utility in the high-throughput synthesis of ureas and the straightforward preparation of carbamates makes it an invaluable tool for medicinal chemists and researchers in drug development. While its direct application in cycloaddition reactions is less documented, the reactivity of the isocyanate group suggests potential for further exploration in the synthesis of novel heterocyclic systems. The protocols and data presented herein provide a solid foundation for the successful application of this compound in organic synthesis.

Application Notes and Protocols: (Trimethylsilyl)isocyanate for Carbamate and Urea Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trimethylsilyl)isocyanate (TMSI) is a versatile reagent in organic synthesis, serving as a convenient source for the isocyanate functionality. Its application simplifies the synthesis of carbamates and ureas, crucial motifs in pharmaceuticals, agrochemicals, and materials science. TMSI offers advantages over traditional methods that often involve hazardous reagents like phosgene. These notes provide detailed protocols for the synthesis of carbamates and ureas using TMSI, along with quantitative data and mechanistic insights.

Carbamate (B1207046) Synthesis from Alcohols and this compound